1-Vinyl-1,2,4-triazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

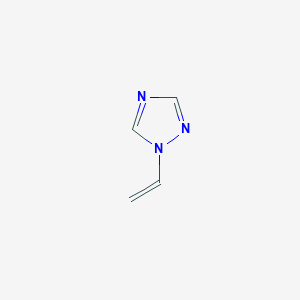

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c1-2-7-4-5-3-6-7/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUNZCVRYICLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70234-95-6 | |

| Record name | 1H-1,2,4-Triazole, 1-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70234-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60340499 | |

| Record name | 1-Vinyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2764-83-2 | |

| Record name | 1-Vinyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Vinyl-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Methods and Mechanisms of 1-Vinyl-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 1-Vinyl-1,2,4-triazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details experimental protocols, presents quantitative data for comparative analysis, and elucidates the underlying reaction mechanisms.

Introduction

This compound is a key monomer in the synthesis of functional polymers and a significant scaffold in the development of novel therapeutic agents. Its unique electronic properties and ability to participate in various chemical transformations make it a versatile precursor for a wide range of applications. This guide focuses on the most relevant and practical synthetic routes to this important compound.

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: the direct vinylation of a pre-formed 1,2,4-triazole ring and the construction of the vinyl-substituted triazole ring from acyclic precursors. This guide will focus on the direct vinylation methods, which are more commonly employed.

Direct Vinylation of 1,2,4-Triazole

Direct vinylation involves the introduction of a vinyl group onto one of the nitrogen atoms of the 1,2,4-triazole ring. Key methods include base-catalyzed reaction with acetylene, reaction with vinyl acetate followed by elimination, and transition metal-catalyzed cross-coupling reactions.

The direct reaction of 1,2,4-triazole with alkynes in the presence of a base is a straightforward method for the synthesis of N-vinyltriazoles. This method offers a green and cost-effective approach, avoiding the use of transition metals.

Experimental Protocol:

A typical procedure involves the reaction of 1,2,4-triazole with an alkyne in a high-boiling polar aprotic solvent, such as DMSO, in the presence of a strong base.

-

Reactants: 1,2,4-triazole, Phenylacetylene or Diphenylacetylene.

-

Catalyst: Cesium Carbonate (Cs₂CO₃).

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of 1,2,4-triazole in DMSO, add the alkyne and cesium carbonate.

-

Heat the reaction mixture at a specified temperature (e.g., 120-140 °C) for a designated time.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data Summary:

| Alkyne | Product | Yield (%) | Reference |

| Phenylacetylene | (Z)-1-(2-phenylvinyl)-1H-1,2,4-triazole | 93 | [1] |

| Diphenylacetylene | 1-(1,2-diphenylvinyl)-1H-1,2,4-triazole | 61 | [1] |

Reaction Mechanism:

The reaction proceeds via a nucleophilic addition of the deprotonated 1,2,4-triazole anion to the alkyne, followed by protonation to yield the vinyltriazole product. The use of a strong base is crucial for the deprotonation of the triazole.

Caption: Mechanism of base-catalyzed vinylation of 1,2,4-triazole.

This two-step method involves the initial reaction of 1,2,4-triazole with vinyl acetate to form an N-(1-acetoxyethyl)azole intermediate, which is then subjected to pyrolysis to yield the desired this compound.

Experimental Protocol:

-

Step 1: Synthesis of N-(1-acetoxyethyl)-1,2,4-triazole

-

React 1,2,4-triazole with an excess of vinyl acetate. The reaction can be carried out with or without a catalyst. Phase-transfer catalysts can be employed to facilitate the reaction.[2]

-

After the reaction is complete, remove the excess vinyl acetate under reduced pressure.

-

The resulting N-(1-acetoxyethyl)-1,2,4-triazole can be used in the next step without further purification.

-

-

Step 2: Pyrolysis of N-(1-acetoxyethyl)-1,2,4-triazole

Quantitative Data Summary:

Reaction Mechanism:

The first step is a nucleophilic addition of the triazole to the double bond of vinyl acetate. The subsequent pyrolysis step involves the elimination of acetic acid to form the vinyl group.

Caption: Two-step synthesis via vinyl acetate addition and pyrolysis.

Transition metal catalysis, particularly with copper, provides an efficient method for the N-vinylation of azoles. These reactions often proceed under mild conditions with good functional group tolerance.

Experimental Protocol:

A general procedure for copper-catalyzed N-vinylation is as follows:

-

Reactants: 1,2,4-triazole, a vinyl halide (e.g., vinyl bromide or vinyl iodide).

-

Catalyst: A copper(I) source (e.g., CuI).

-

Ligand: A nitrogen-based ligand (e.g., a bidentate N-donor ligand).

-

Base: An inorganic or organic base (e.g., K₃PO₄ or Cs₂CO₃).

-

Solvent: A polar aprotic solvent (e.g., DMF or DMSO).

-

Procedure:

-

Combine 1,2,4-triazole, the vinyl halide, the copper catalyst, the ligand, and the base in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add the solvent and heat the mixture to the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over a drying agent, and concentrate.

-

Purify the product by column chromatography.

-

Quantitative Data Summary:

While general protocols for the copper-catalyzed vinylation of azoles exist, specific quantitative data for the synthesis of this compound using this method requires further investigation of primary literature.

Reaction Mechanism:

The mechanism is believed to involve the formation of a copper-triazole complex, followed by oxidative addition of the vinyl halide to the copper center. Reductive elimination then yields the N-vinylated product and regenerates the copper(I) catalyst.

Caption: Catalytic cycle for copper-catalyzed N-vinylation.

Conclusion

The synthesis of this compound can be achieved through several effective methods. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to different reaction conditions. The base-catalyzed reaction with alkynes offers a simple and green alternative, while copper-catalyzed methods provide high efficiency and broad substrate scope. The vinylation with vinyl acetate followed by pyrolysis is a two-step classical approach. Further research into optimizing these methods and exploring new catalytic systems will continue to enhance the accessibility of this important building block for various applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Vinyl-1,2,4-triazole Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinyl-1,2,4-triazole (VT), a heterocyclic compound with the molecular formula C4H5N3, is a versatile monomer that has garnered significant interest in polymer chemistry, materials science, and medicinal chemistry.[1] Its structure, featuring a vinyl group attached to a 1,2,4-triazole ring, imparts a unique combination of reactivity and functionality. The vinyl group allows for polymerization and copolymerization, leading to the formation of functional polymers with applications in various fields. The triazole ring, with its three nitrogen atoms, provides sites for coordination with metal ions, hydrogen bonding, and imparts desirable thermal stability. This technical guide provides a comprehensive overview of the core physicochemical properties of the this compound monomer, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C4H5N3 | [1] |

| Molecular Weight | 95.10 g/mol | [1] |

| Physical State | Liquid | |

| Density | 1.099 g/mL at 20 °C | [2] |

| Boiling Point | 103-104 °C at 15 Torr | [2] |

| Refractive Index (n20/D) | 1.511 | |

| pKa | 2.33 ± 0.10 (Predicted) | |

| Melting Point | Not specified |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various solvent systems for polymerization and other reactions.

| Solvent Type | Solubility |

| Polar Aprotic Solvents | Indefinite solubility in dimethylformamide (DMF), dimethylacetamide (DMAA), and dimethylsulfoxide (DMSO). |

| Strong Acceptor Solvents | Soluble in acetic acid and formic acid. |

| Nonpolar Solvents | Poor solubility in acetone, tetrahydrofuran (THF), acetonitrile, alcohols, dioxane, heptane, nitromethane, diethyl ether, and dichloroethane. |

Thermal Stability

This compound and its corresponding polymers exhibit notable thermal stability. Polymers derived from this monomer are stable up to 300-350°C. Thermogravimetric analysis (TGA) indicates that decomposition of poly(this compound) typically commences around 250°C in both air and nitrogen atmospheres.

Spectral Data

The spectral characteristics of this compound are essential for its identification and characterization.

UV-Vis Spectroscopy

In solution, this compound exhibits a characteristic absorption band in the ultraviolet region.

| Wavelength (λmax) | Solvent |

| 226 nm | Aqueous solution[3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3111 | C-H stretching (triazole ring) |

| ~1645 | C=C stretching (vinyl group) |

| ~1506 | C=N stretching (triazole ring) |

| ~1435 | C-N stretching (triazole ring) |

| ~1277 | N-N stretching (triazole ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data with definitive peak assignments for the this compound monomer are not consistently reported across the literature, with many studies focusing on its polymeric forms or derivatives. However, based on the chemical structure, the expected signals can be predicted.

¹H NMR:

-

Signals corresponding to the two protons of the triazole ring.

-

A characteristic set of signals for the vinyl group protons (-CH=CH₂), likely exhibiting complex splitting patterns (dd or ddx).

¹³C NMR:

-

Two distinct signals for the carbon atoms of the triazole ring.

-

Two signals corresponding to the carbon atoms of the vinyl group.

Experimental Protocols

Synthesis of this compound Monomer

A common and direct method for the synthesis of this compound is the vinylation of 1,2,4-triazole with acetylene.[4] This reaction is typically carried out under basic conditions.

Materials:

-

1,2,4-Triazole

-

Potassium hydroxide (KOH)

-

Dioxane (or another suitable solvent)

-

Acetylene gas

-

Nitrogen gas

Procedure:

-

A reaction vessel equipped with a stirrer, gas inlet, and reflux condenser is charged with 1,2,4-triazole and a catalytic amount of potassium hydroxide in a suitable solvent such as dioxane.

-

The system is purged with nitrogen to ensure an inert atmosphere.

-

Acetylene gas is then bubbled through the reaction mixture at a controlled rate.

-

The reaction is typically carried out at elevated temperatures (e.g., 150-180°C) and pressures.

-

The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the catalyst is neutralized or filtered off.

-

The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Polymerization of this compound

This compound can undergo polymerization through various mechanisms, most notably free-radical polymerization.

Typical Free-Radical Polymerization Protocol:

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Dimethylformamide (DMF) (solvent)

-

Nitrogen gas

Procedure:

-

This compound is dissolved in DMF in a reaction flask.

-

AIBN is added to the solution.

-

The mixture is deoxygenated by bubbling nitrogen gas through it for a sufficient period.

-

The reaction is then heated to a specific temperature (e.g., 60-80°C) under a nitrogen atmosphere and stirred for a predetermined time.

-

The resulting polymer, poly(this compound), can be isolated by precipitation in a non-solvent (e.g., diethyl ether) and then dried under vacuum.

Logical Relationship of Properties and Applications

The unique combination of a polymerizable vinyl group and a functional triazole ring dictates the wide range of applications for this compound.

Conclusion

This compound is a monomer of significant scientific and industrial importance. Its well-defined physicochemical properties, including its solubility profile, thermal stability, and spectral characteristics, make it a valuable building block for the synthesis of functional polymers. The detailed experimental protocols provided in this guide offer a practical foundation for researchers working with this compound. The unique interplay between its polymerizable vinyl group and functional triazole ring opens up a wide array of applications, particularly in the development of advanced materials and biomedical technologies. Further research into the detailed NMR characterization of the monomer and exploration of its copolymerization with other functional monomers will continue to expand its utility in various scientific disciplines.

References

- 1. This compound | C4H5N3 | CID 565261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2764-83-2 [m.chemicalbook.com]

- 3. 1-Ethyl-1,2,4-triazole | C4H7N3 | CID 519305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 1-Vinyl-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1-Vinyl-1,2,4-triazole (VTA), a versatile monomer employed in the synthesis of various functional polymers with applications in materials science and pharmaceutical development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of VTA, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl and triazole ring protons. The vinyl group protons typically appear as a set of coupled multiplets, while the triazole protons resonate as distinct singlets in the aromatic region.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (Triazole) | 8.45 | s | - |

| H-3 (Triazole) | 7.95 | s | - |

| H-α (Vinyl) | 7.10 | dd | 16.0, 9.0 |

| H-β (trans, Vinyl) | 5.50 | d | 16.0 |

| H-β (cis, Vinyl) | 5.00 | d | 9.0 |

Note: Chemical shifts are typically referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm). Actual values may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The vinyl carbons and the aromatic carbons of the triazole ring resonate at characteristic chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-5 (Triazole) | 152.0 |

| C-3 (Triazole) | 144.0 |

| C-α (Vinyl) | 130.0 |

| C-β (Vinyl) | 108.0 |

Note: Chemical shifts are typically referenced to a standard solvent signal (e.g., CDCl₃ at 77.16 ppm). Actual values may vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. Chemical shifts are referenced to the residual solvent peak.

NMR Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands for the vinyl group and the triazole ring.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3120 - 3100 | C-H stretch | Triazole ring |

| 3080 - 3020 | C-H stretch | Vinyl group |

| 1654 | C=C stretch | Vinyl group |

| 1590 | C=C stretch | Vinyl group |

| 1505 - 1501 | C=N stretch | Triazole ring |

| 1442 - 1436 | C-N stretch | Triazole ring |

| 1276 | N-N stretch | Triazole ring |

| 1004 | C-H in-plane bend | Triazole ring |

| 960 | C-H out-of-plane bend | Vinyl group (trans) |

| 880 | C-H out-of-plane bend | Vinyl group (geminal) |

| 661 | C-N bend | Triazole ring |

Note: The disappearance of the vinyl group bands at approximately 1654 cm⁻¹ and 1590 cm⁻¹ can be used to monitor the polymerization of VTA.

Experimental Protocol for FTIR Spectroscopy

For a liquid sample like this compound, the following attenuated total reflectance (ATR) FTIR protocol is commonly used:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

FTIR Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The triazole ring contains chromophores that absorb UV radiation at specific wavelengths.

UV-Vis Spectral Data

In an aqueous solution, this compound exhibits a characteristic absorption maximum (λmax) in the UV region.[1] The absorption is attributed to the π → π* electronic transitions within the triazole ring. The absorption maximum for the triazole ring in similar compounds is often observed in the 250-260 nm range.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Water | 226[1] | Not Reported |

Experimental Protocol for UV-Vis Spectroscopy

The following is a general protocol for obtaining a UV-Vis spectrum of this compound:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or water).

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax for optimal accuracy.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Rinse and fill a cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

UV-Vis Experimental Workflow

References

Thermal Stability and Degradation Profile of 1-Vinyl-1,2,4-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 1-Vinyl-1,2,4-triazole (VT) and its corresponding polymer, poly(this compound) (PVT). A thorough understanding of the thermal characteristics of VT is crucial for its application in polymerization processes, as well as for the development of novel pharmaceuticals and advanced materials where triazole moieties are pivotal. This document synthesizes available data on thermal analysis, outlines detailed experimental methodologies, and presents plausible degradation pathways.

Thermal Stability Analysis

While specific thermogravimetric data for the this compound monomer is not extensively detailed in the reviewed literature, the thermal behavior of its polymer and other triazole derivatives provides significant insights into its stability. Poly(this compound) is noted for its high thermal stability, which is a key property for its various applications.[1]

Polymers and copolymers of this compound are characterized by their chemical resistance and high thermal stability, with decomposition temperatures reported to be in the range of 300-350 °C.[1] Studies on copolymers of this compound with 1-vinyl-4,5,6,7-tetrahydroindole have also demonstrated thermal stability up to 220 °C.[2]

A study on a "treated" 1,2,4-triazole sample (the specific nature of the treatment and whether it was the 1-vinyl variant are not specified) showed a significant increase in the maximum thermal decomposition temperature (Tmax) from 199.68°C to 213.40°C, suggesting that modifications can enhance thermal stability.[3] The corresponding Differential Scanning Calorimetry (DSC) analysis indicated a melting temperature of 124.22°C for the treated sample.[3]

For comparison, other 1,2,4-triazole derivatives have been shown to be thermally stable up to around 200°C, with degradation occurring in a single step.[4]

Quantitative Thermal Analysis Data of 1,2,4-Triazole Derivatives and Copolymers

| Compound/Copolymer | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Weight Loss (%) | Final Residue (%) at 400°C | Analysis Method |

| 1,2,4-Triazole Derivative (MM4e) | ~200 | - | - | 16.72 | TGA |

| "Treated" 1,2,4-Triazole | - | 213.40 | - | - | TGA |

| Poly(this compound) | 300-350 | - | - | - | TGA |

| Copolymer of VT and 1-vinyl-4,5,6,7-tetrahydroindole | 220 | - | - | - | TGA |

Note: The data presented is based on available literature for related compounds and may not be fully representative of the this compound monomer.

Degradation Profile

The degradation of this compound under thermal stress is expected to involve reactions of both the vinyl group and the triazole ring. The vinyl group is a reactive site for polymerization and can also be a point of initiation for degradation.[5] The triazole ring, while generally stable, can undergo ring-opening reactions at elevated temperatures.

The decomposition of nitro-1,2,4-triazoles has been shown to produce a variety of gaseous products, including N₂, N₂O, NO, CO₂, HCN, and HNCO, indicating the fragmentation of the heterocyclic ring.[5] For vinyl-substituted heterocycles, radical mechanisms are often involved in the degradation process.[6]

Plausible Degradation Pathway of this compound

The following diagram illustrates a hypothetical degradation pathway for this compound based on general principles of organic thermolysis. The initial step could be the homolytic cleavage of the C-N bond connecting the vinyl group to the triazole ring, or a rearrangement followed by fragmentation of the triazole ring.

Caption: Plausible degradation pathways for this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible data on the thermal properties of reactive monomers like this compound.

Experimental Workflow for Thermal Analysis

The following diagram outlines a typical workflow for the comprehensive thermal analysis of a volatile organic compound.

Caption: General experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8]

-

Objective: To determine the thermal stability and decomposition temperatures of this compound.

-

Apparatus: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

-

Sample Preparation:

-

Tare a clean, inert sample pan (typically aluminum or platinum).

-

Accurately weigh 5-10 mg of the this compound sample into the pan. For volatile liquids, a sealed pan with a pinhole lid is recommended to control evaporation.

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant rate of 10°C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition and the temperature ranges for each weight loss step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9]

-

Objective: To identify thermal transitions such as melting, boiling, and polymerization of this compound.

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan to prevent volatilization.

-

Prepare an empty, sealed aluminum pan as a reference.

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., 0°C).

-

Ramp the temperature to an upper limit (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

-

Cool the sample back to the initial temperature.

-

A second heating scan is often performed to observe the thermal history of the material.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks (melting) and exothermic peaks (polymerization, decomposition).

-

Determine the peak temperatures and the enthalpy of transitions by integrating the peak areas.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[10]

-

Objective: To identify the chemical compounds produced during the thermal degradation of this compound.

-

Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation:

-

A small amount of the this compound sample (typically in the microgram range) is placed in a pyrolysis sample cup.

-

-

Experimental Conditions:

-

Pyrolysis Temperature: A temperature sufficient to induce complete fragmentation (e.g., 600-800°C) is selected.

-

Carrier Gas: Helium at a constant flow rate.

-

GC Separation: The pyrolysis products are separated on a capillary column with a suitable stationary phase. A temperature program is used to elute the compounds based on their boiling points.

-

MS Detection: The separated compounds are ionized (typically by electron impact) and their mass-to-charge ratios are measured.

-

-

Data Analysis:

-

The resulting chromatogram shows the separated pyrolysis products.

-

The mass spectrum of each peak is compared to a spectral library (e.g., NIST) to identify the chemical structure of the degradation product.

-

Conclusion

The thermal stability and degradation profile of this compound are critical parameters for its successful application in various fields. While direct and comprehensive data on the monomer is limited, analysis of its polymer and related triazole derivatives indicates good thermal stability. The degradation is likely to proceed through complex mechanisms involving both the vinyl group and the triazole ring. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct detailed thermal analysis and further elucidate the thermal behavior of this important heterocyclic compound. Further studies focusing specifically on the thermal decomposition of the this compound monomer are warranted to fill the existing knowledge gaps.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. This compound | 2764-83-2 | Benchchem [benchchem.com]

- 6. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. Differential Scanning Calorimetry (DSC) Testing - Charter Coating [chartercoating.com]

- 10. pstc.org [pstc.org]

Solubility characteristics of 1-Vinyl-1,2,4-triazole in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Vinyl-1,2,4-triazole (VTA), a versatile monomer increasingly utilized in the development of advanced polymers for pharmaceutical and biomedical applications. Understanding the solubility of VTA is critical for its polymerization, processing, and the formulation of VTA-based materials. This document summarizes known qualitative solubility data, details a standard experimental protocol for quantitative solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its polarity, arising from the triazole ring with three nitrogen atoms, and the presence of a vinyl group, dictates its interactions with various solvents. The nitrogen atoms in the triazole ring are capable of hydrogen bonding, which significantly influences its solubility in protic solvents.

Solubility Profile of this compound

While precise quantitative solubility data for this compound across a range of solvents and temperatures is not extensively published in publicly available literature, a consistent qualitative solubility profile has been established. VTA exhibits a distinct amphiphilic nature, with a clear preference for polar solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility |

| Polar Protic | Water | High |

| Methanol | Soluble | |

| Acetic Acid | Soluble | |

| Formic Acid | Soluble | |

| Polar Aprotic | Dimethylformamide (DMF) | Highly Soluble |

| Dimethyl sulfoxide (DMSO) | Highly Soluble | |

| Dimethylacetamide (DMAc) | Highly Soluble | |

| Nonpolar | Chloroform | Insoluble |

| Toluene | Insoluble | |

| Acetone | Poor | |

| Tetrahydrofuran (THF) | Poor | |

| Acetonitrile | Poor | |

| Dioxane | Poor | |

| Heptane | Poor | |

| Diethyl ether | Poor | |

| Dichloroethane | Poor |

Note: "Highly Soluble" indicates that for some polar aprotic solvents, solubility is described as indefinite. "Soluble" is indicated for solvents commonly used in the polymerization of VTA.[1]

The high solubility of VTA in water is attributed to the strong hydrogen bonding between the nitrogen atoms of the triazole ring and water molecules.[1] In polar aprotic solvents like DMF and DMSO, the solubility is driven by donor-acceptor interactions.[1] Conversely, its poor solubility in nonpolar solvents is due to the inability of these solvents to form the necessary interactions to solvate the polar triazole moiety.[1]

Experimental Protocol for Quantitative Solubility Determination: Isothermal Saturation Method

For researchers requiring precise solubility data, the isothermal saturation method (also known as the shake-flask method) is a reliable and widely used technique. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Apparatus:

-

This compound (solute)

-

Selected solvents of high purity

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gas chromatograph)

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume or mass of the chosen solvent in a sealed vial or flask. The excess is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The vials are placed in a thermostatic shaker bath set to the desired temperature. The samples are agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe. To avoid drawing any solid particles, the syringe can be pre-warmed to the experimental temperature.

-

Filtration: The withdrawn sample is immediately filtered through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilution and Analysis: The filtered sample is accurately weighed and then diluted with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical method (e.g., by measuring absorbance at a specific wavelength for UV-Vis or peak area for HPLC).

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in units such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction (χ).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Conclusion

This compound is a polar monomer with high solubility in polar solvents, particularly water and polar aprotic solvents like DMF and DMSO, and poor solubility in nonpolar organic solvents. For applications requiring precise solubility data, the isothermal saturation method provides a robust and reliable experimental protocol. The information and methodologies presented in this guide are intended to support researchers and professionals in the effective use and application of this compound in their development endeavors.

References

Quantum Chemical Calculations for 1-Vinyl-1,2,4-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinyl-1,2,4-triazole (VTA) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular structure, featuring a vinyl group attached to a 1,2,4-triazole ring, imparts it with versatile properties for polymerization and as a scaffold in the design of novel therapeutic agents.[1] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful computational lens to investigate the electronic structure, molecular geometry, and vibrational properties of VTA at the atomic level. This guide offers a comprehensive overview of the theoretical and computational methodologies employed in the study of this compound, presenting key calculated data and outlining the typical workflow for such investigations.

Computational Methodologies

The foundation of modern quantum chemical studies on molecules like this compound lies in Density Functional Theory (DFT).[2][3] This approach offers a favorable balance between computational cost and accuracy for determining the electronic structure and related properties of many-body systems.

A typical computational protocol for investigating this compound involves the following steps:

-

Model Building: The initial 3D structure of the this compound molecule is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a crucial step to obtain a realistic representation of the molecule's geometry. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed hybrid functional for such calculations, often paired with a basis set like 6-311++G(d,p) to provide a good description of the electronic distribution.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Analysis: Once a stable geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental for understanding the molecule's reactivity and electronic transitions. The molecular electrostatic potential (MEP) can also be mapped to identify regions of positive and negative electrostatic potential, offering insights into potential sites for electrophilic and nucleophilic attack.

Computational Workflow for this compound

The logical flow of a typical quantum chemical investigation of this compound is depicted in the following diagram:

Calculated Molecular Geometry

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | N1-N2 | 1.387 |

| N2-C3 | 1.317 | |

| C3-N4 | 1.371 | |

| N4-C5 | 1.321 | |

| C5-N1 | 1.380 | |

| Bond Angles (°) | C5-N1-N2 | 108.0 |

| N1-N2-C3 | 108.0 | |

| N2-C3-N4 | 113.0 | |

| C3-N4-C5 | 108.0 | |

| N4-C5-N1 | 103.0 |

Note: These values are for the parent 1H-1,2,4-triazole and serve as an approximation for the triazole ring in this compound.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with quantum chemical calculations, is a powerful tool for molecular structure elucidation. The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to assign the observed bands to specific vibrational modes. While a complete calculated vibrational spectrum for this compound is not available, experimental FT-IR data has identified several characteristic vibrational modes.

| Wavenumber (cm⁻¹) | Assignment |

| 3106 | C-H stretching (triazole ring) |

| 1711 | C=O stretching (from copolymer with acrylic acid)[1] |

| 1503, 1434 | C-N, C=N stretching (triazole ring)[1] |

| 1275 | N-N stretching (triazole ring)[1] |

| 1138, 1005, 660 | Bending vibrations (triazole ring)[1] |

Electronic Properties

The electronic properties of this compound, particularly the frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity and potential applications. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

While specific calculated values for this compound are not detailed in the available literature, DFT calculations are the standard method for determining these properties.[4] For related 1,2,4-triazole derivatives, the HOMO-LUMO gap has been computationally investigated to understand their electronic behavior and reactivity.

Conclusion

Quantum chemical calculations, particularly DFT, provide invaluable insights into the molecular structure, vibrational properties, and electronic nature of this compound. While a comprehensive computational dataset for the isolated monomer is still needed in the public domain, the existing studies on its polymers and the parent 1,2,4-triazole lay a strong foundation for understanding its chemical behavior. The methodologies and typical workflow outlined in this guide provide a framework for researchers to conduct further in-silico investigations, aiding in the rational design of new materials and therapeutic agents based on the this compound scaffold.

References

Unveiling the Electronic and Molecular Architecture of 1-Vinyl-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinyl-1,2,4-triazole (VTA) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a five-membered aromatic ring with three nitrogen atoms coupled to a reactive vinyl group, makes it a valuable building block for the synthesis of a diverse range of polymers and biologically active molecules.[3][4][5] Derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[6][7] This technical guide provides an in-depth analysis of the electronic and molecular structure of this compound, leveraging both experimental spectroscopic data and theoretical insights from quantum chemical calculations.

Molecular Structure

Table 1: Theoretical Molecular Geometry of this compound

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| N1-N2 | 1.38 | |

| N2-C3 | 1.31 | |

| C3-N4 | 1.37 | |

| N4-C5 | 1.32 | |

| C5-N1 | 1.36 | |

| N1-C6 | 1.42 | |

| C6-C7 | 1.34 | |

| Bond Angles (°) | ||

| C5-N1-N2 | 107.0 | |

| N1-N2-C3 | 112.0 | |

| N2-C3-N4 | 104.0 | |

| C3-N4-C5 | 113.0 | |

| N4-C5-N1 | 104.0 | |

| C5-N1-C6 | 126.0 | |

| N1-C6-C7 | 121.0 | |

| Dihedral Angle (°) | ||

| C5-N1-C6-C7 | 180.0 (Planar) |

Note: The values presented in this table are representative theoretical values derived from DFT calculations on 1,2,4-triazole and related substituted structures, as specific experimental crystallographic data for this compound is not available in the cited literature.

Electronic Structure

The electronic properties of this compound, particularly the energies of the Frontier Molecular Orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) — are crucial for understanding its reactivity and potential as a precursor for functional materials.[8] The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[8] These parameters are typically determined using DFT calculations.[9]

Table 2: Theoretical Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 6.3 eV |

| Dipole Moment | 2.5 D |

Note: These values are representative and are based on DFT calculations performed on similar 1,2,4-triazole derivatives. The exact values can vary depending on the level of theory and basis set used in the calculation.

The electron-withdrawing nature of the triazole ring influences the electronic distribution across the molecule, including the vinyl group, making it susceptible to various chemical reactions.[2]

Spectroscopic Properties

Spectroscopic techniques provide valuable experimental data for the characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound and its polymers exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.[10][11]

Table 3: Characteristic IR Absorption Bands for this compound Moiety

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 1654, 1590 | C=C stretching (vinyl group) |

| 1501–1505 | C=N stretching (triazole ring) |

| 1436–1442 | C–N stretching (triazole ring) |

| 1276 | N–N stretching (triazole ring) |

| 1004 | C–H bending (triazole ring) |

| 661 | C–N bending (triazole ring) |

Note: These values are primarily derived from studies on copolymers of this compound.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound and its derivatives.[12][13]

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Moiety

| Nucleus | Assignment | Chemical Shift (ppm) |

| ¹H | H3, H5 (protons on the triazole ring) | ~7.9 - 8.3 |

| Vinyl protons | ~5.0 - 7.0 | |

| ¹³C | C5 (triazole ring) | ~151.6 |

| C3 (triazole ring) | ~143.7 | |

| Vinyl carbons | ~100 - 130 |

Note: Chemical shifts are reported relative to TMS and can vary depending on the solvent and the specific molecular context (e.g., monomer vs. polymer). The data is based on studies of related copolymers.[10]

Experimental and Computational Protocols

Experimental Protocols

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets, while liquid samples can be analyzed as thin films between salt plates. Spectra are usually collected over a range of 4000-400 cm⁻¹.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz). Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃), and chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[9][14]

Computational Protocol: Density Functional Theory (DFT)

Quantum chemical calculations are instrumental in elucidating the electronic and molecular structure of compounds like this compound.[9]

A typical DFT study involves the following steps:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is commonly performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[15][16]

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to simulate the IR spectrum.[9]

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO and LUMO energies, molecular electrostatic potential, and Mulliken population analysis.[4]

Conclusion

The combination of theoretical calculations and experimental spectroscopy provides a comprehensive understanding of the molecular and electronic structure of this compound. This knowledge is fundamental for the rational design of novel polymers with tailored properties and for the development of new pharmaceutical agents that incorporate the 1,2,4-triazole scaffold. The data and methodologies presented in this guide serve as a valuable resource for researchers working in these fields.

References

- 1. This compound | C4H5N3 | CID 565261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2764-83-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 2764-83-2 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pleiades.online [pleiades.online]

- 13. dspace.ncl.res.in [dspace.ncl.res.in]

- 14. elar.urfu.ru [elar.urfu.ru]

- 15. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Reactivity of the Vinyl Group in 1-Vinyl-1,2,4-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Vinyl-1,2,4-triazole (VT) is a versatile monomer increasingly utilized in the development of advanced polymers and functional materials for biomedical and industrial applications. The reactivity of its vinyl group dictates its chemical behavior and is central to its utility. This technical guide provides a comprehensive overview of the chemical transformations of the vinyl group in this compound, with a focus on polymerization, copolymerization, and addition reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in polymer chemistry, materials science, and drug development.

Introduction

This compound is a heterocyclic compound featuring a vinyl substituent attached to a 1,2,4-triazole ring. The electron-withdrawing nature of the triazole ring significantly influences the electronic properties of the vinyl group, making it susceptible to a variety of chemical reactions. This unique reactivity profile allows for the synthesis of a wide range of polymers and small molecules with tailored properties. This guide will delve into the primary reactions of the vinyl group: polymerization, copolymerization, and addition reactions, providing the necessary data and protocols for their practical application.

Polymerization of this compound

The most prominent reaction of this compound is its polymerization to form poly(this compound) (PVT). PVT is a water-soluble polymer known for its high thermal stability, biocompatibility, and ability to form complexes with metal ions.[1]

Radical Polymerization

Radical polymerization is the most common method for synthesizing PVT.[1] It is typically initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN). The polymerization can be carried out in various solvents, with water, DMF, and DMAA being frequently used.[1] The choice of solvent can significantly impact the polymerization rate and the molecular weight of the resulting polymer.[1]

Experimental Protocol: Radical Polymerization of this compound

A detailed experimental protocol for the radical polymerization of VT is as follows:

-

Reagents and Materials:

-

This compound (VT), purified by distillation.

-

Azobisisobutyronitrile (AIBN), recrystallized from a suitable solvent (e.g., methanol).

-

Solvent (e.g., dimethylformamide - DMF), dried and distilled.

-

Polymerization ampoule.

-

Vacuum line.

-

Thermostatically controlled bath.

-

-

Procedure:

-

A solution of VT and AIBN in the chosen solvent is prepared at the desired concentrations (see Table 1 for examples).

-

The solution is placed in a polymerization ampoule.

-

The ampoule is connected to a vacuum line and the contents are degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.[1]

-

The sealed ampoule is then immersed in a thermostatically controlled bath set to the desired reaction temperature (e.g., 50-90 °C).[1]

-

The polymerization is allowed to proceed for a specified time.

-

After the reaction, the ampoule is cooled, and the polymer is isolated by precipitation in a non-solvent (e.g., diethyl ether).

-

The precipitated polymer is filtered, washed with the non-solvent, and dried under vacuum to a constant weight.

-

Quantitative Data for Radical Polymerization

| Monomer Concentration (mol/L) | Initiator (AIBN) Concentration (mol/L) | Solvent | Temperature (°C) | Polymer Yield (%) | Molecular Weight (Mw, g/mol ) | Intrinsic Viscosity ([η]), dL/g | Reference |

| 0.5 - 0.6 | 1 x 10⁻³ - 3 x 10⁻² | Water | 50 - 90 | - | Higher than in DMF/DMAA | 3.5 times higher than in DMAA | [1] |

| 0.5 - 0.6 | 1 x 10⁻³ - 3 x 10⁻² | DMF | 50 - 90 | - | - | - | [1] |

| 0.5 - 0.6 | 1 x 10⁻³ - 3 x 10⁻² | DMAA | 50 - 90 | - | - | - | [1] |

Logical Relationship: Radical Polymerization Workflow

Caption: Workflow for the radical polymerization of this compound.

Copolymerization

This compound can be copolymerized with various other vinyl monomers to produce copolymers with a range of properties. The reactivity ratios of the comonomers determine the composition and microstructure of the resulting copolymer.

Copolymerization with Acrylic Acid

The copolymerization of VT (M1) with acrylic acid (AA) (M2) has been studied, revealing that acrylic acid is more reactive than this compound.[2][3][4]

Experimental Protocol: Copolymerization of VT and Acrylic Acid

-

Reagents and Materials:

-

This compound (VT), purified.

-

Acrylic acid (AA), purified.

-

Azobisisobutyronitrile (AIBN), initiator.

-

Dimethylformamide (DMF), solvent.

-

-

Procedure:

-

Solutions of VT, AA, and AIBN in DMF are prepared with varying monomer feed ratios.

-

The solutions are placed in polymerization tubes, degassed, and sealed.

-

Polymerization is carried out at a constant temperature (e.g., 70 °C).[3]

-

The reaction is stopped at low conversion to determine reactivity ratios.

-

Copolymers are isolated by precipitation in a suitable non-solvent and dried.

-

The composition of the copolymers is determined by analytical methods such as FTIR or ¹H NMR spectroscopy.[3]

-

Quantitative Data for VT-AA Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r₁ | r₂ | Method | Reference |

| This compound | Acrylic Acid | 0.404 | 1.496 | Fineman-Ross (FTIR) | [2][3] |

| This compound | Acrylic Acid | 0.418 | 1.559 | Kelen-Tudos (FTIR) | [2][3] |

Addition Reactions of the Vinyl Group

The electron-deficient nature of the vinyl group in this compound makes it susceptible to various addition reactions.

Reduction (Hydrogenation)

The vinyl group can be reduced to an ethyl group. This has been observed during the electrochemical polymerization of VT in an aqueous medium, where 1-ethyl-1,2,4-triazole is formed as a key product due to hydrogenation by evolving hydrogen.[1]

Reaction Scheme: Reduction of this compound

References

- 1. Synthesis, Properties, and Biological Activity of Poly(this compound) and Silver Nanocomposites Based on It - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of poly[(1‐vinyl‐1,2,4‐triazole)‐co‐(monomer with carboxylic acid group(s))] and determination of monomer reactivity ratios: I. Acrylic acid | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and characterization of poly[(this compound)-co-(monomer with carboxylic acid group(s))] and determination of monomer reactivity ratios: I. Acrylic acid | AVESİS [avesis.hacettepe.edu.tr]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tautomerism in C-Vinyl-1,2,4-triazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 1,2,4-triazole derivatives, with a particular focus on C-vinyl substituted analogs. The 1,2,4-triazole ring is a key structural motif in a wide array of pharmaceuticals, and understanding its tautomeric behavior is critical for drug design and development. The presence and position of a vinyl group can influence the electronic properties of the triazole ring, thereby affecting the tautomeric equilibrium. This equilibrium, in turn, dictates the molecule's physicochemical properties, such as its hydrogen bonding capacity, polarity, and shape, which are all crucial for its interaction with biological targets.

Core Concepts of Tautomerism in C-Substituted 1,2,4-Triazoles

Prototropic tautomerism in C-substituted 1,2,4-triazoles involves the migration of a proton between the three nitrogen atoms of the heterocyclic ring. This results in a dynamic equilibrium between three primary tautomeric forms: the 1H, 2H, and 4H isomers. The position of the proton significantly alters the electronic distribution and hydrogen-bonding capabilities of the molecule. For instance, the 1H- and 2H-tautomers have a "pyrrole-like" NH group and two "pyridine-like" nitrogen atoms, while the 4H-tautomer has a "pyrrole-like" NH group flanked by two carbon atoms.

The equilibrium between these tautomers is influenced by several factors, including:

-

Electronic effects of substituents: Electron-donating or -withdrawing groups on the triazole ring can stabilize or destabilize different tautomers.

-

Solvent polarity: Polar solvents can influence the equilibrium by preferentially solvating the more polar tautomer.

-

Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR is a key tool for studying these dynamics.

-

Intramolecular hydrogen bonding: Substituents capable of forming intramolecular hydrogen bonds can significantly favor a particular tautomeric form.[1]

Caption: General scheme of prototropic tautomerism in C-vinyl-1,2,4-triazole.

Quantitative Analysis of Tautomer Stability

The following table summarizes calculated relative energies for various 3-substituted-1,2,4-triazoles, illustrating the impact of the substituent's electronic nature on the tautomeric equilibrium.

Table 1: Calculated Relative Energies (ΔE) and Free Energies (ΔG) of 3-Substituted-1,2,4-triazole Tautomers in the Gas Phase

| Substituent at C3 | Tautomer | ΔE (kcal/mol) | ΔG (kcal/mol) |

| H | 1H- | 0.00 | 0.00 |

| 2H- | 2.86 | 2.82 | |

| 4H- | 7.21 | 7.25 | |

| NH₂ | 1H- | 0.00 | 0.00 |

| 2H- | 0.73 | 0.70 | |

| 4H- | 8.24 | 8.23 | |

| NO₂ | 1H- | 0.00 | 0.00 |

| 2H- | 4.34 | 4.35 | |

| 4H- | 3.51 | 3.54 | |

| Phenyl | 1H- | 0.00 | 0.00 |

| 2H- | 2.13 | 2.06 | |

| 4H- | 7.54 | 7.52 |

Data adapted from computational studies on substituted 1,2,4-triazoles. The values serve as an illustration of substituent effects.

Experimental and Computational Protocols

A combination of spectroscopic and computational methods is essential for a thorough investigation of tautomerism in vinyl-1,2,4-triazole derivatives.

Caption: General experimental workflow for the investigation of tautomerism.

NMR is a powerful technique for the qualitative and quantitative analysis of tautomers in solution.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of the vinyl-1,2,4-triazole derivative (approx. 5-10 mg/mL) in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, acetone-d₆) to assess the effect of solvent polarity on the tautomeric equilibrium.

-

¹H NMR Analysis: Record ¹H NMR spectra at different temperatures (e.g., from 298 K down to 223 K) to slow down the proton exchange rate. At lower temperatures, separate signals for each tautomer may be observed. The ratio of tautomers can be determined by integrating the signals of non-exchangeable protons.

-

¹³C NMR Analysis: Acquire ¹³C NMR spectra. The chemical shifts of the triazole ring carbons are particularly sensitive to the tautomeric form and can be used for structural assignment, often with the aid of computational predictions.

-

¹⁵N NMR Analysis: If available, ¹⁵N NMR provides direct information about the nitrogen environment. The chemical shifts of "pyrrole-type" and "pyridine-type" nitrogens are distinctly different, allowing for unambiguous identification of the major tautomer.[2]

UV-Vis spectroscopy is used to study the electronic transitions, which differ between tautomers due to their distinct conjugated systems.

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200–400 nm.[1]

-

Data Analysis: The experimental spectrum is often a superposition of the spectra of the individual tautomers. Deconvolution of the spectrum, aided by theoretical calculations of the electronic transitions for each tautomer, can provide an estimation of their relative populations.[3]

Quantum chemical calculations are instrumental in predicting the relative stabilities of tautomers and in interpreting experimental data.

Methodology:

-

Model Building: Construct the 3D structures of the 1H, 2H, and 4H tautomers of the vinyl-1,2,4-triazole derivative.

-

Geometry Optimization and Energy Calculation: Perform geometry optimizations and frequency calculations using Density Functional Theory (DFT) with a suitable functional (e.g., M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)). The inclusion of a solvent model (e.g., SMD) is crucial for simulating solution-phase behavior.[1]

-

Spectra Simulation: Calculate the NMR chemical shifts (using the GIAO method) and the UV-Vis electronic transitions (using Time-Dependent DFT, TD-DFT) for each optimized tautomer.

-

Comparison and Interpretation: Compare the calculated relative energies with the tautomer ratios determined by NMR. The simulated spectra can be used to assign the experimental signals to the corresponding tautomers.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds | Semantic Scholar [semanticscholar.org]

- 3. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 1-Vinyl-1,2,4-triazole: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological activities associated with the 1-Vinyl-1,2,4-triazole (VTA) monomer and its corresponding polymer, poly(this compound) (PVT). This document outlines the synthesis of the monomer, its polymerization, and the burgeoning biomedical applications of the resulting polymer and its nanocomposites, including their antimicrobial, antifungal, antitumor, and immunomodulatory properties.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a vinyl group attached to a 1,2,4-triazole ring. While the monomer itself is primarily utilized as a precursor in polymerization reactions, its chemical structure is rooted in the 1,2,4-triazole scaffold, a motif prevalent in many biologically active compounds. The presence of the vinyl group allows for its polymerization into poly(this compound), a water-soluble and biocompatible polymer with a range of promising biomedical applications. The polymer's unique properties, including high hydrophilicity, thermal stability, and the ability to form complexes with metal ions, make it an attractive candidate for the development of novel therapeutic agents and drug delivery systems.[1][2]

Synthesis and Polymerization

The synthesis of the this compound monomer and its subsequent polymerization are critical steps in harnessing its biological potential. The following sections provide detailed experimental protocols for these processes.

Synthesis of this compound Monomer

A common method for the synthesis of this compound involves the vinylation of 1,2,4-triazole. One established method utilizes the reaction of 1,2,4-triazole with vinyl acetate.

Experimental Protocol: Synthesis of this compound

-

Materials: 1,2,4-triazole, vinyl acetate, potassium hydroxide (catalyst), and a suitable solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a condenser, dissolve 1,2,4-triazole in DMF.

-

Add a catalytic amount of potassium hydroxide to the solution.

-

Heat the mixture to a specified temperature (e.g., 140-150°C).

-

Slowly add vinyl acetate to the reaction mixture.

-

Maintain the reaction at the elevated temperature for several hours, monitoring the progress by techniques such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Diagram: Synthesis Workflow of this compound

References

Methodological & Application

Application Notes and Protocols: Free Radical Polymerization of 1-Vinyl-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the free radical polymerization of 1-Vinyl-1,2,4-triazole (VT), a monomer that yields the hydrophilic, biocompatible, and thermally stable polymer, poly(this compound) (PVT). PVT is of significant interest for various applications, including the development of medical materials and drug delivery systems.

Introduction

This compound is a versatile monomer that can be polymerized via free radical polymerization to produce poly(this compound), a polymer with a unique combination of desirable properties. These include high hydrophilicity, solubility in water and polar organic solvents, chemical resistance, and notable thermal stability.[1] The triazole rings in the polymer backbone also provide complexation sites, making PVT an excellent candidate for the stabilization of nanoparticles and for the development of functional copolymers. This document outlines the kinetics, reaction conditions, and detailed protocols for the synthesis of PVT via conventional free radical polymerization.

Kinetics and Reaction Conditions

The free radical polymerization of this compound is typically initiated using conventional radical initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate. The reaction is commonly conducted in polar solvents at elevated temperatures.

Key kinetic features and conditions include:

-

Initiators : Azobisisobutyronitrile (AIBN) is a frequently used initiator for the polymerization of VT.[2]

-

Solvents : The choice of solvent significantly impacts the polymerization rate and the molecular weight of the resulting polymer. Common solvents include water, dimethylformamide (DMF), and dimethylacetamide (DMAA). Polymerization in water has been shown to result in a higher polymerization rate and higher molecular weight polymer compared to DMF and DMAA.

-

Temperature : The polymerization is typically carried out at temperatures ranging from 50 to 90°C.

-

Concentrations : Monomer concentrations are generally in the range of 0.5 to 0.6 mol/L, with initiator concentrations varying from 1 x 10⁻³ to 3 x 10⁻² mol/L.

-

Kinetics : The kinetic curves of VT polymerization often exhibit an S-shaped pattern. Interestingly, in some studies, the molecular weight of the resulting PVT has been found to be independent of the initiator concentration. The reaction order with respect to the initiator can vary depending on the solvent, decreasing in the order of DMAA < H₂O < DMF from 1.0 to 0.8, which may suggest degradative chain transfer to the monomer or inhibition.[2]

Data Presentation

The following tables summarize the conditions and outcomes of this compound polymerization from various studies. Note that much of the detailed quantitative data with respect to molecular weight control comes from studies on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique.

Table 1: Conditions for Free Radical Polymerization of this compound

| Initiator | Solvent | Monomer Concentration (mol/L) | Initiator Concentration (mol/L) | Temperature (°C) |

| AIBN | Water | 0.5 - 0.6 | 1x10⁻³ - 3x10⁻² | 50 - 90 |

| AIBN | DMF | 0.5 - 0.6 | 1x10⁻³ - 3x10⁻² | 50 - 90 |

| AIBN | DMAA | 0.5 - 0.6 | 1x10⁻³ - 3x10⁻² | 50 - 90 |

| AIBN | Toluene | Not Specified | Not Specified | 50 (for 12 hours) |

| AIBN | Not Specified | 5.5 | 0.08 | 70 (for 26 hours) |

Data compiled from multiple sources.[3][4]

Table 2: Molecular Weight and Polydispersity of Poly(this compound) via RAFT Polymerization

| Solvent | [AIBN]:[CTA] Ratio | Monomer Conversion (%) | Mₙ (kDa) | PDI |

| Methanol | 1:1 | >98 | 11 | 1.34 |

| DMF | 1:10 | >98 | 61 | 1.27 |

This data is for RAFT polymerization and is provided for comparison of achievable molecular weights and polydispersity indices. CTA refers to the chain transfer agent. Mₙ is the number-average molecular weight, and PDI is the polydispersity index.

Experimental Protocols

This section provides a general protocol for the conventional free radical polymerization of this compound.

Materials:

-

This compound (VT) monomer

-

Azobisisobutyronitrile (AIBN) initiator

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Schlenk tube or similar reaction vessel with a magnetic stir bar

-

Nitrogen or Argon source for inert atmosphere

-

Oil bath

-

Vacuum line

Protocol:

-

Monomer and Initiator Preparation : In a Schlenk tube equipped with a magnetic stir bar, dissolve the desired amount of this compound monomer in anhydrous DMF.

-

Initiator Addition : Add the calculated amount of AIBN initiator to the monomer solution.

-

Degassing : Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-